molecular formula C15H13BrClNO2 B3741930 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide CAS No. 5848-31-7

5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide

Cat. No. B3741930
CAS RN: 5848-31-7
M. Wt: 354.62 g/mol
InChI Key: XQBWHVRVIYWFSR-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide is a chemical compound with the molecular formula C15H12BrClO2 . It is an intermediate used in the improved synthesis of Dapagliflozin, a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor .


Synthesis Analysis

The synthesis of 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide involves several stages. The first stage involves the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride and N,N-dimethyl-formamide in dichloromethane at 25 - 40°C for 4 hours . The second stage involves the reaction with aluminum (III) chloride in dichloromethane at 5 - 30°C for about 10 minutes . The final stage involves the reaction with Phenetole in dichloromethane at 25 - 30°C for 10 hours .


Molecular Structure Analysis

The molecular structure of 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide can be represented by the InChI string: InChI=1S/C15H12BrClO2/c1-2-19-12-6-3-10 (4-7-12)15 (18)13-9-11 (16)5-8-14 (13)17/h3-9H,2H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide are primarily associated with its role as an intermediate in the synthesis of Dapagliflozin . The specific reactions and conditions are detailed in the Synthesis Analysis section above.


Physical And Chemical Properties Analysis

5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide has a molecular weight of 339.61 . It has a predicted boiling point of 439.2±40.0 °C and a density of 1.437 . It is a low-melting solid that is off-white to pale yellow in color . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Chemical Synthesis and Intermediates

Catalysis and Enzyme Substrates

Organic Synthesis and Reaction Mechanisms

Safety and Hazards

The safety and hazards associated with 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide include the potential for harm if ingested or if it comes into contact with the skin or eyes . It is recommended to avoid breathing in mist, gas, or vapors, and to use personal protective equipment, including chemical impermeable gloves . In case of accidental release, all sources of ignition should be removed, and the area should be ventilated .

Future Directions

As an intermediate in the synthesis of Dapagliflozin, the future directions for 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide are likely tied to the use of Dapagliflozin in medical applications. Dapagliflozin is a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor, which has potential applications in the treatment of diabetes .

properties

IUPAC Name

5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-9-10(16)3-8-14(13)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBWHVRVIYWFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362374
Record name 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5848-31-7
Record name 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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